molecular formula C18H25N3O3S B267476 3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B267476
M. Wt: 363.5 g/mol
InChI Key: QKHVZPLOTVTING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as DTBM-TFM, is a synthetic compound that has gained attention from the scientific community due to its potential applications in research.

Mechanism of Action

3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide inhibits PP5 by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from dephosphorylating its substrates, leading to the accumulation of phosphorylated proteins. This accumulation can lead to altered cellular signaling pathways and ultimately affect cellular processes.
Biochemical and Physiological Effects:
3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce cell death in cancer cells and inhibit the proliferation of various cancer cell lines. Additionally, 3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to increase the sensitivity of cancer cells to chemotherapy drugs. In vivo studies have shown that 3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments is its potency and selectivity for PP5. This allows for specific inhibition of PP5 without affecting other cellular processes. However, one limitation of using 3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide. One area of research could focus on the development of more potent and selective inhibitors of PP5. Additionally, further studies could investigate the role of PP5 in various cellular processes and its potential as a therapeutic target for various diseases. Finally, studies could investigate the potential use of 3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in combination with other drugs for the treatment of various diseases.

Synthesis Methods

3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the synthesis of 2,2-dimethylpropanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazide derivative. In the next step, the thiosemicarbazide derivative is reacted with tetrahydrofuran-2-carbaldehyde to form the corresponding Schiff base. Finally, the Schiff base is reduced to 3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide using sodium borohydride.

Scientific Research Applications

3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the protein phosphatase 5 (PP5) enzyme, which plays a critical role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. 3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been used to study the role of PP5 in various cellular processes, including the regulation of stress responses, protein folding, and DNA damage repair.

properties

Product Name

3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

3-(2,2-dimethylpropanoylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C18H25N3O3S/c1-18(2,3)16(23)21-17(25)20-13-7-4-6-12(10-13)15(22)19-11-14-8-5-9-24-14/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,22)(H2,20,21,23,25)

InChI Key

QKHVZPLOTVTING-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2

Origin of Product

United States

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